molecular formula C20H17N3OS B2601038 2-(1H-indol-3-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034270-92-1

2-(1H-indol-3-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2601038
CAS No.: 2034270-92-1
M. Wt: 347.44
InChI Key: FJDJSUSDXZNSQH-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a complex organic compound that features an indole core linked to a thiophene-pyridine moiety through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the acetamide group. The thiophene-pyridine moiety is then attached through a series of coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(1H-indol-3-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The indole and thiophene-pyridine moieties can bind to proteins or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)acetamide
  • 2-(1H-indol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide
  • 2-(1H-indol-3-yl)-N-((2-(benzofuran-2-yl)pyridin-4-yl)methyl)acetamide

Uniqueness

Compared to similar compounds, 2-(1H-indol-3-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is unique due to the presence of the thiophene ring, which can enhance its electronic properties and potentially improve its biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c24-20(11-15-13-22-17-5-2-1-4-16(15)17)23-12-14-7-8-21-18(10-14)19-6-3-9-25-19/h1-10,13,22H,11-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDJSUSDXZNSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC3=CC(=NC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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